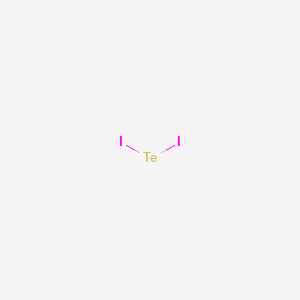

ヨウ化テルル(II)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

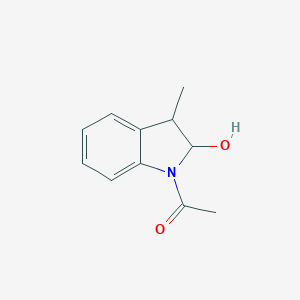

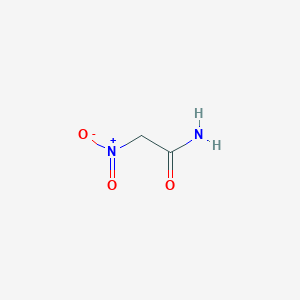

Tellurium diiodide can be synthesized through the reaction of elemental tellurium with organic halides under mild conditions. This process was demonstrated by the insertion of elemental tellurium between the C–I bond of iodoacetamide, affording bis(acetamido)tellurium(IV) diiodide (Chauhan et al., 2005). Another example involves the reaction of tellurium with phenacyl bromide to give diphenacyltellurium dibromide, which upon metathesis with KI affords the diiodide form (Chauhan et al., 2002).

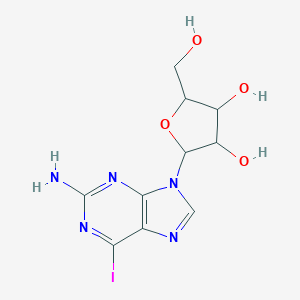

Molecular Structure Analysis

The molecular structure of tellurium diiodides displays intriguing features, such as intramolecular Te⋯O C interactions and secondary bonding interactions. X-ray diffraction methods have been extensively used to determine the crystal and molecular structures of these compounds, revealing a Ψ-trigonal-bipyramidal geometry around the central tellurium atom in some cases (Chauhan et al., 2002).

Chemical Reactions and Properties

Tellurium diiodides undergo various chemical reactions, including oxidation and formation of adducts with Pt(II) and Pd(II) chlorides. These reactions highlight the reactivity and potential applications of tellurium diiodides in the formation of novel compounds with significant chemical properties (Chauhan et al., 2005).

Physical Properties Analysis

The synthesis and single-crystal X-ray studies of cyclic Te(IV) diiodide revealed the presence of Te⋯I secondary bonding interactions, indicating the significance of these interactions in determining the physical properties of tellurium diiodides (Singh et al., 2021).

科学的研究の応用

半導体用途

ヨウ化テルル(II)は、他のテルル化合物と同様に、半導体分野で幅広い関心を集めています 。その独自の特性により、さまざまな半導体デバイスでの使用に適しています。

熱電用途

ヨウ化テルル(II)は、熱電用途にも使用されています 。その固有の構造異方性により、温度差を電圧に変換したり、その逆に変換したりするデバイスで使用できます。

圧電用途

圧電性分野では、ヨウ化テルル(II)は潜在能力を示しています。 圧電材料は、機械的ストレスに応じて電荷を発生させ、ヨウ化テルル(II)の特性は、このような用途の候補となっています 。

生体医用用途

ヨウ化テルル(II)は、さまざまな生体医用用途で使用されてきました。 たとえば、光線療法や活性酸素種(ROS)関連の用途で使用されています 。

ナノテクノロジー

ヨウ化テルル(II)は、ナノワイヤー、ナノチューブ、ナノリボンなどの1次元(1D)Teナノマテリアルの合成に使用されてきました 。これらのナノ構造は、エレクトロニクスから医学まで、さまざまな分野で用途が見出されています。

触媒

ヨウ化テルル(II)は、触媒として使用されてきました 。その独自の化学的特性により、さまざまな化学反応において有用な触媒となっています。

重金属除去

ヨウ化テルル(II)のもう1つの用途は、重金属の除去です 。その化学的特性により、重金属と結合して、さまざまな媒体から重金属を除去することができます。

太陽電池産業

ヨウ化テルル(II)は、太陽電池産業で使用されてきました 。その半導体特性により、太陽光を電気エネルギーに変換する太陽電池での使用に適しています。

将来の方向性

Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .

作用機序

Target of Action

It is known that tellurium compounds can interact with both telluride ions (Te 2−) and iodide ions (I −), forming various units with bonds to other tellurium atoms . .

Mode of Action

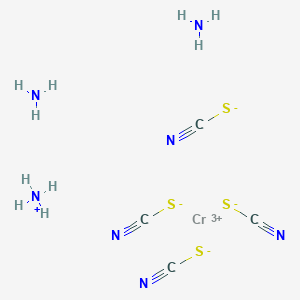

It is known that tellurium (II) and/or tellurium (IV) can form interactions with iodide species within crystals . These interactions, known as chalcogen-bonding interactions, involve comprehensive computational chemistry calculations and are underpinned by crystallographic data . .

Biochemical Pathways

Some studies have delved into the realm of chalcogen-bonding interactions, focusing on tellurium (II) and/or tellurium (IV) interactions with iodide species . .

Result of Action

It is known that tellurium compounds can form various units with bonds to other tellurium atoms

Action Environment

It is known that tellurium tetraiodide decomposes on heating to form gaseous TeI2 and Te(s) . .

特性

IUPAC Name |

iodo tellurohypoiodite |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2Te/c1-3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDMDRIQNXVVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular structure of tellurium diiodide and how does this influence its tendency to form supramolecular assemblies?

A1: Tellurium diiodide exhibits a bent molecular geometry with a bond angle of approximately 103.1° []. This structure, combined with the presence of a lone pair of electrons on the tellurium atom, allows TeI₂ to participate in weak intermolecular interactions, such as Te···I and I···I secondary bonding. These interactions contribute to the formation of supramolecular assemblies in the solid state [, ].

Q2: How does the replacement of iodine atoms in diethyltellurium diiodide with carboxylate groups affect its supramolecular structure?

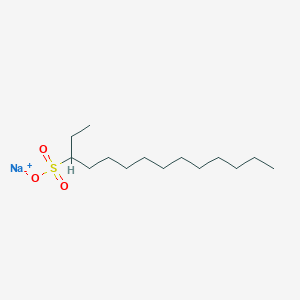

A2: Substituting iodine atoms in diethyltellurium diiodide, (C₂H₅)₂TeI₂, with carboxylate groups leads to significant changes in the supramolecular assembly []. While (C₂H₅)₂TeI₂ forms zig-zag ribbons through Te---I secondary bonds, the carboxylate derivatives display a variety of structures like stairs, dimers, trimers, and tetramers. This change is attributed to the formation of intermolecular Te---O secondary bonds and C-H---O hydrogen bonds, demonstrating the influence of ligand modification on supramolecular organization.

Q3: Can tellurium diiodide act as a precursor for other organotellurium compounds?

A3: Yes, diethyltellurium diiodide can be used as a starting material for the synthesis of diethyltellurium bis(carboxylates) through metathesis reactions with the corresponding silver carboxylates [].

Q4: Are there any spectroscopic techniques commonly used to characterize tellurium diiodide and its derivatives?

A4: Yes, several spectroscopic techniques are employed for characterizing tellurium diiodide and related compounds. These include infrared spectroscopy (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and tellurium-125 nuclear magnetic resonance (¹²⁵Te NMR) spectroscopy [, ]. These techniques provide information about the functional groups, bonding environment, and structure of the compounds.

Q5: Has the molecular structure of tellurium diiodide been studied using computational methods?

A5: Yes, the geometric parameters and vibrational frequencies of tellurium dihalides, including TeI₂, have been calculated using various computational methods such as B3LYP, MP2, CCSD, and CCSD(T) with aug-cc-pVTZ basis sets []. These calculations provide insights into the bonding properties and electronic structure of TeI₂.

Q6: What is known about the stability of tellurium diiodide?

A7: Tellurium diiodide is known to be thermally unstable and decomposes upon heating. For instance, TeI₄ decomposes into iodine gas (I₂) and elemental tellurium (Te) upon sublimation []. The stability of organotellurium compounds can vary depending on the substituents attached to the tellurium atom.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)